molecular formula C13H12N6O3S B12860480 5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one

5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one

Cat. No.: B12860480
M. Wt: 332.34 g/mol
InChI Key: DZAJGUYRMYYIAH-UHFFFAOYSA-N
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Description

5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a thiazole ring, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the thiazole ring: This step often involves the condensation of a thioamide with a halogenated precursor in the presence of a base.

    Assembly of the triazolopyrimidine core: This is typically accomplished through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials, including organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine
  • 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole

Uniqueness

Compared to similar compounds, 5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential applications. Its furan ring, thiazole ring, and triazolopyrimidine core contribute to its versatility and make it a valuable compound for various research endeavors.

Properties

Molecular Formula

C13H12N6O3S

Molecular Weight

332.34 g/mol

IUPAC Name

7-amino-4-(furan-2-yl)-10-(2-methoxyethyl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one

InChI

InChI=1S/C13H12N6O3S/c1-21-6-4-18-10-8(23-13(18)20)11-15-9(7-3-2-5-22-7)17-19(11)12(14)16-10/h2-3,5H,4,6H2,1H3,(H2,14,16)

InChI Key

DZAJGUYRMYYIAH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C3=NC(=NN3C(=N2)N)C4=CC=CO4)SC1=O

Origin of Product

United States

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